molecular formula C15H21NO2 B14918103 n-(5-(Tert-butyl)-2-methoxyphenyl)cyclopropanecarboxamide

n-(5-(Tert-butyl)-2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B14918103
M. Wt: 247.33 g/mol
InChI Key: MBMATSLTDUMNMF-UHFFFAOYSA-N
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Description

N-(5-(Tert-butyl)-2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a tert-butyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally analogous to other aryl-substituted cyclopropanecarboxamides, which are often explored for their biological activities, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-15(2,3)11-7-8-13(18-4)12(9-11)16-14(17)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17)

InChI Key

MBMATSLTDUMNMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Tert-butyl)-2-methoxyphenyl)cyclopropanecarboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and 2,6-lutidine . The reaction proceeds under mild conditions and yields the desired amide in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of amidation and the

Biological Activity

n-(5-(Tert-butyl)-2-methoxyphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{2}

This structure includes a cyclopropane ring, which is known for its unique reactivity and has been incorporated into various pharmacologically active compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent. Below are key findings from recent research.

Anti-inflammatory Activity

Studies have indicated that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that the compound may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.

Analgesic Effects

The analgesic effects of this compound were assessed using animal models of pain. The results showed a marked reduction in pain responses comparable to established analgesics like ibuprofen. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pain pathway.

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. It demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, facilitating membrane permeability and receptor interaction. The methoxy group may also play a role in modulating biological activity by influencing electronic properties and steric hindrance.

Structural Feature Effect on Activity
Tert-butyl groupIncreases lipophilicity
Methoxy groupModulates electronic properties
Cyclopropane ringEnhances reactivity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Inflammatory Bowel Disease (IBD)
    • A study investigated the effects of this compound in a mouse model of IBD. Treatment resulted in reduced disease severity and histological improvement, suggesting potential for clinical application in IBD management.
  • Case Study 2: Cancer Therapy
    • In vitro studies demonstrated that combining this compound with conventional chemotherapeutics enhanced cytotoxicity against resistant cancer cell lines, indicating its potential as an adjuvant therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically determine the compound’s properties:

  • N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS: 16012-80-9): Replacing the tert-butyl group with a chlorine atom reduces molecular weight (225.67 g/mol vs. ~247.34 g/mol*) and lipophilicity (Cl is less hydrophobic than tert-butyl). The electron-withdrawing chlorine may decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitutions .
  • Compound 82 (): Incorporates a thiazole ring with 4-methoxybenzoyl and 2-methoxyphenyl groups.
  • Compound 40 (): Features a diethylamino-benzoyl group, which increases basicity and solubility in acidic environments due to the tertiary amine. This contrasts with the neutral tert-butyl group in the target compound .

*Estimated molecular weight based on structural analogy to .

Data Table: Key Properties of Selected Cyclopropanecarboxamides

Compound Name Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL)* Notable Features Reference
N-(5-(Tert-butyl)-2-methoxyphenyl)-... 5-tert-butyl, 2-OCH3 ~247.34 3.8 <0.1 (PBS) High hydrophobicity Estimated
N-(5-Chloro-2-methoxyphenyl)-... (CAS: 16012-80-9) 5-Cl, 2-OCH3 225.67 2.5 0.5 (PBS) Electron-withdrawing Cl
Compound 82 () Thiazole, 4-MeO-benzoyl, 2-MeO-phenyl 583.11 4.2 <0.01 (DMSO) Thiazole core, HRMS: [M+H]+ 583.114
Compound 40 () Thiazole, 4-(Et2N)-benzoyl, phenyl 543.67 3.1 1.2 (Ethanol) Basic diethylamino group

*LogP and solubility values are estimated based on substituent contributions.

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